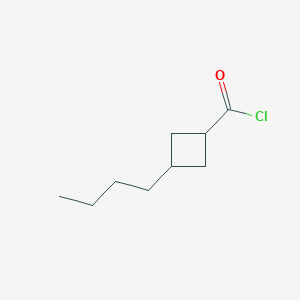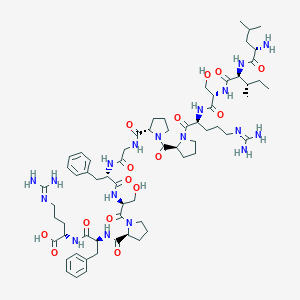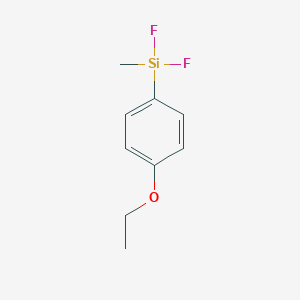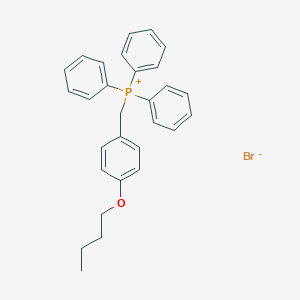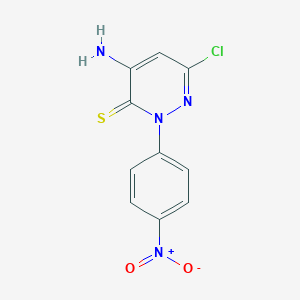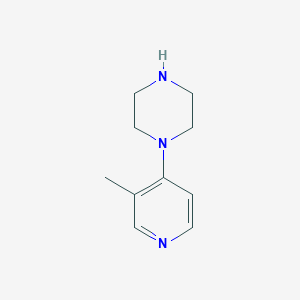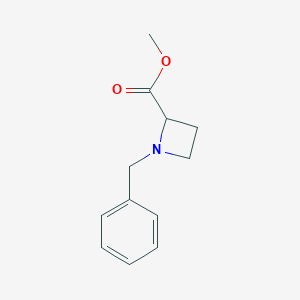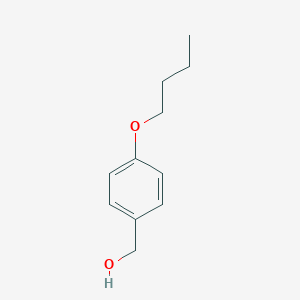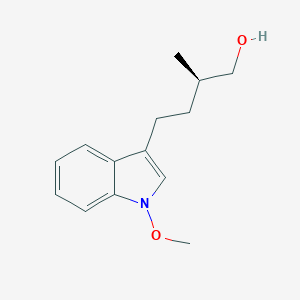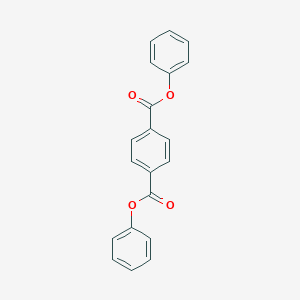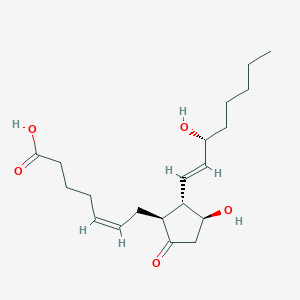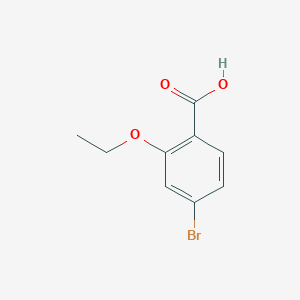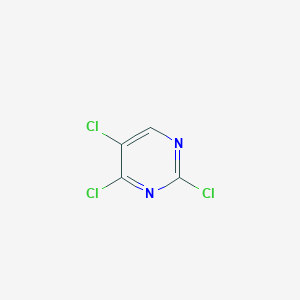
2,4,5-三氯嘧啶
描述
2,4,5-Trichloropyrimidine is an organic compound with the molecular formula C4HCl3N2. It is a chlorinated derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is of significant interest due to its applications in various fields, including chemistry, biology, medicine, and industry.
科学研究应用
2,4,5-Trichloropyrimidine has a wide range of applications in scientific research:
作用机制
Target of Action
2,4,5-Trichloropyrimidine is primarily used in the synthesis of potent and selective anaplastic lymphoma kinase (ALK-5) inhibitors . ALK-5 is a receptor tyrosine kinase in the TGFβ receptor subfamily, which plays a crucial role in cell growth, differentiation, and development .
Mode of Action
As a chemical precursor in the synthesis of alk-5 inhibitors, it likely contributes to the inhibition of the kinase activity of alk-5, thereby blocking the signal transduction pathways that lead to cell proliferation and survival .
Biochemical Pathways
The biochemical pathways affected by 2,4,5-Trichloropyrimidine are those associated with ALK-5. By inhibiting ALK-5, the compound can disrupt the TGFβ signaling pathway, which is involved in various cellular processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .
Result of Action
The molecular and cellular effects of 2,4,5-Trichloropyrimidine’s action would be primarily observed in its role as a precursor in the synthesis of ALK-5 inhibitors. These inhibitors can block the signal transduction pathways mediated by ALK-5, leading to the inhibition of cell proliferation and survival .
生化分析
Biochemical Properties
It is known that this compound is used in the synthesis of ALK-5 inhibitors . This suggests that 2,4,5-Trichloropyrimidine may interact with enzymes, proteins, and other biomolecules involved in the ALK-5 pathway.
Cellular Effects
Given its role in the synthesis of ALK-5 inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,4,5-Trichloropyrimidine vary with different dosages in animal models .
Metabolic Pathways
It is also unclear what enzymes or cofactors it interacts with, and whether it has any effects on metabolic flux or metabolite levels .
Transport and Distribution
Information on how 2,4,5-Trichloropyrimidine is transported and distributed within cells and tissues is currently unavailable .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4,5-Trichloropyrimidine involves the chlorination of 5-chlorouracil. The process typically uses thionyl chloride in the presence of a solvent such as dichloroethane. The reaction mixture is heated under reflux conditions, followed by the addition of water to separate the organic and aqueous layers. The organic layer is then distilled to remove the solvent, yielding 2,4,5-Trichloropyrimidine .
Another method involves reacting uracil with sodium hypochlorite under acidic conditions to form 5-chlorouracil, which is then further chlorinated to produce 2,4,5-Trichloropyrimidine .
Industrial Production Methods
Industrial production of 2,4,5-Trichloropyrimidine often employs similar synthetic routes but on a larger scale. The use of efficient chlorinating agents and optimized reaction conditions ensures high yield and purity. The process is designed to minimize environmental impact by reducing waste and avoiding the use of highly toxic reagents.
化学反应分析
Types of Reactions
2,4,5-Trichloropyrimidine primarily undergoes nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chlorine atoms. These reactions typically involve the replacement of chlorine atoms with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can replace chlorine atoms under basic conditions.
Oxidation and Reduction: Although less common, 2,4,5-Trichloropyrimidine can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
Major Products
The major products of these reactions depend on the nucleophile used. For instance, reacting with aniline can produce 2,4-diamino-5-chloropyrimidine, while reaction with thiols can yield thioether derivatives.
相似化合物的比较
Similar Compounds
2,4,6-Trichloropyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
2,3,5-Trichloropyridine: A chlorinated pyridine with similar chemical properties but a different heterocyclic structure.
Uniqueness
2,4,5-Trichloropyrimidine is unique due to its specific substitution pattern, which influences its reactivity and the types of derivatives that can be synthesized. Its ability to undergo selective nucleophilic substitution makes it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2,4,5-trichloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3N2/c5-2-1-8-4(7)9-3(2)6/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMWFAAEIACRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206116 | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5750-76-5 | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005750765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5750-76-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50206116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-Trichloropyrimidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CML8RAP55R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4,5-Trichloropyrimidine a valuable building block in organic synthesis?
A1: 2,4,5-Trichloropyrimidine serves as a versatile intermediate in organic synthesis due to its three chlorine atoms, which can be selectively replaced by various nucleophiles. This allows for the preparation of a wide range of substituted pyrimidine derivatives with potentially diverse biological activities. [] For example, researchers have successfully synthesized ribose-modified anilinopyrimidine derivatives with potent inhibitory activity against EGFR L858R/T790M, a mutation associated with drug resistance in non-small cell lung cancer, using 2,4,5-trichloropyrimidine as a starting material. []
Q2: Are there any studies on the antifungal activity of 2,4,5-Trichloropyrimidine?
A2: Yes, research indicates that 2,4,5-Trichloropyrimidine exhibits antifungal properties. It has been identified as one of the outstanding compounds among a series of ring chlorinated pyrimidines screened for antifungal activity against various fungal strains. [, ] These studies employed disc-plate methods, liquid cultures, and vapor phase testing to evaluate the compound's efficacy. Notably, 2,4,5-Trichloropyrimidine, along with 4,5,6-trichloropyrimidine and 2-chloromethyl-4,5,6-trichloropyrimidine, demonstrated significant antifungal activity within the tested parameters. [, ]
Q3: Is there research exploring the Structure-Activity Relationship (SAR) of 2,4,5-Trichloropyrimidine derivatives?
A4: While the provided abstracts don't delve deep into comprehensive SAR studies for 2,4,5-Trichloropyrimidine derivatives, one study examining ribose-modified anilinopyrimidine derivatives provides valuable insights. [] This research suggests that the distance between the Michael receptor and the pyrimidine scaffold within these derivatives significantly influences their inhibitory potency against EGFR. [] This finding highlights the importance of structural modifications in modulating the biological activity of 2,4,5-Trichloropyrimidine-based compounds and emphasizes the need for further SAR investigations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


